Home > Products > Screening Compounds P89238 > Galacto-N-neoPentaose
Galacto-N-neoPentaose -

Galacto-N-neoPentaose

Catalog Number: EVT-1507471
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galacto-N-neoPentaose is a complex carbohydrate that belongs to the family of oligosaccharides. It is derived from galactose and is characterized by its unique structural features and potential biological applications. This compound is of significant interest in the fields of biochemistry and glycoscience due to its role in various biological processes and its potential therapeutic applications.

Source

Galacto-N-neoPentaose can be sourced from natural polysaccharides, particularly those found in milk and certain plant materials. It can also be synthesized through various chemical methods, which allow for the production of specific derivatives that may enhance its functional properties.

Classification

Galacto-N-neoPentaose is classified as a non-reducing oligosaccharide. It is part of a broader category of glycans, which are polysaccharides that play crucial roles in biological recognition processes, cell signaling, and immune responses. Its classification is essential for understanding its interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of Galacto-N-neoPentaose can be achieved through several methods:

  1. Chemoenzymatic Synthesis: This method involves the use of enzymes to catalyze the formation of glycosidic bonds between galactose derivatives. For instance, a one-pot two-enzyme system can facilitate the efficient synthesis of galacto-N-biose derivatives, which are precursors to Galacto-N-neoPentaose .
  2. Chemical Synthesis: Traditional organic synthesis techniques can also be employed, involving multiple steps to construct the desired oligosaccharide structure. This often includes protecting group strategies and selective glycosylation reactions.
  3. Biotechnological Approaches: Utilizing microorganisms or engineered enzymes to produce Galacto-N-neoPentaose can provide a more sustainable and potentially more efficient route compared to chemical synthesis.

Technical Details

The chemoenzymatic approach typically requires careful optimization of reaction conditions, including pH, temperature, and enzyme concentrations, to maximize yield and specificity in the synthesis of Galacto-N-neoPentaose .

Molecular Structure Analysis

Structure

Galacto-N-neoPentaose consists of a backbone primarily composed of galactose units linked through glycosidic bonds. Its specific structure includes:

  • A core structure derived from N-acetylgalactosamine.
  • Branching points that enhance its functional properties.

Data

The molecular formula and weight of Galacto-N-neoPentaose vary depending on the specific isomer or derivative synthesized. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Galacto-N-neoPentaose participates in various chemical reactions typical for oligosaccharides:

  1. Glycosylation Reactions: These involve the formation of new glycosidic bonds with other monosaccharides or oligosaccharides.
  2. Hydrolysis: Under acidic or enzymatic conditions, Galacto-N-neoPentaose can be hydrolyzed into simpler sugars.
  3. Sialylation: This reaction adds sialic acid residues to the oligosaccharide chain, potentially enhancing its biological activity.

Technical Details

The efficiency and selectivity of these reactions depend on factors such as temperature, solvent choice, and catalyst presence, which must be optimized for desired outcomes.

Mechanism of Action

Process

The mechanism by which Galacto-N-neoPentaose exerts its biological effects involves interactions with specific receptors on cell surfaces. These interactions can modulate immune responses or influence cellular signaling pathways.

Data

Research indicates that oligosaccharides like Galacto-N-neoPentaose may act as prebiotics, promoting the growth of beneficial gut bacteria. This effect is mediated through carbohydrate recognition by gut microbiota, leading to enhanced gut health and immune function .

Physical and Chemical Properties Analysis

Physical Properties

Galacto-N-neoPentaose appears as a white crystalline solid or powder at room temperature. It is soluble in water but may have limited solubility in organic solvents.

Chemical Properties

  1. Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme pH or high-temperature conditions.
  2. Reactivity: It can participate in various chemical reactions typical for carbohydrates, including oxidation and reduction reactions.

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to analyze purity and composition.

Applications

Scientific Uses

Galacto-N-neoPentaose has several promising applications in scientific research:

  1. Prebiotic Studies: It is studied for its potential prebiotic effects on gut microbiota.
  2. Therapeutic Agents: Its derivatives are being explored for use in drug formulations targeting specific diseases due to their ability to modulate immune responses.
  3. Biotechnology: The compound's unique properties make it valuable in developing novel biomaterials for medical applications.
Structural Elucidation of Galacto-N-neopentaose

Primary Chemical Structure and Isomeric Variations

Galacto-N-neopentaose (Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Gal) is a complex human milk oligosaccharide (HMO) characterized by a linear pentasaccharide backbone. Its systematic name reflects the sequence: two N-acetyllactosamine units (Galβ1-4GlcNAc) linked via β(1-3) bonds to a terminal galactose residue [6] [10]. The structure is synonymously designated Di-LAcNac-Gal, emphasizing its two repeating N-acetyllactosamine motifs [1] [10]. With the molecular formula C₃₄H₅₈N₂O₂₆ and a molecular weight of 910.82 g/mol, it typically exists as a white powder soluble in aqueous buffers [10].

Isomeric variations arise from alternative glycosidic linkages (e.g., β1-6 instead of β1-3) or distinct monosaccharide sequences. Unlike fucosylated HMOs like 2′-FL, Galacto-N-neopentaose lacks terminal fucose or sialic acid residues, placing it in the neutral non-fucosylated HMO category [2] [7]. Its linear architecture contrasts with branched HMOs such as Lacto-N-fucopentaose (LNFP), which possess α1-2/3/4-fucosylations [7].

  • Key Structural Features:
  • Terminal reducing end: Galactose
  • Two internal N-acetyllactosamine (Galβ1-4GlcNAc) repeats
  • Glycosidic bonds: β(1-4) and β(1-3) linkages exclusively
  • Absence of fucose/sialic acid capping [6] [10].

Glycosidic Linkage Configuration and Stereochemical Properties

The β-configuration of Galacto-N-neopentaose’s glycosidic bonds is critical for its structural stability and biological recognition. Each linkage forms via nucleophilic attack on the anomeric carbon of the donor sugar, with β-stereochemistry resulting from stereospecific glycosyltransferase catalysis [5] [8]. The β(1-4) and β(1-3) bonds adopt distinct torsional angles (ψ and φ), influencing chain flexibility:

  • β(1-4) linkages: Prefer a staggered conformation with ψ (C1–O–C4'–C5') ≈ 0° and φ (O–C1–O–C') ≈ -15° to 30°.
  • β(1-3) linkages: Exhibit broader rotational freedom due to reduced steric hindrance [8].

Table 1: Glycosidic Linkage Properties in Galacto-N-neopentaose

Linkage TypeBond Angles (ψ/φ)Conformational FlexibilityStereochemical Outcome
Galβ(1-4)GlcNAcψ: 0°–15°; φ: -15°–30°Moderateβ-anomer retained
GlcNAcβ(1-3)Galψ: 30°–60°; φ: -30°–0°Highβ-anomer retained

Neighboring group participation by the C2 N-acetyl group in GlcNAc residues ensures exclusive β-linkage formation during biosynthesis. This occurs through transient oxocarbenium ion intermediates shielded from α-face nucleophilic attack [8]. The molecule’s extended conformation enables optimal interaction with microbial lectins or host receptors, distinguishing it from α-linked isomers with compact folds [5] [8].

Comparative Analysis with Other Human Milk Oligosaccharides (HMOs)

Galacto-N-neopentaose belongs to a broader HMO landscape exceeding 200 identified structures [2] [4]. Its abundance and function diverge significantly from dominant HMOs:

  • Concentration & Secretor Status Dependence:Unlike 2′-FL (abundant in secretor mothers, ~2.56 g/L), Galacto-N-neopentaose occurs at lower concentrations and shows less dependence on maternal FUT2/FUT3 genotypes. Total HMO levels in non-secretors are 35–40% lower than in secretors, but neutral non-fucosylated HMOs like Galacto-N-neopentaose constitute 42–55% of total HMOs regardless of status [2] [7].

  • Structural Classification:As a non-fucosylated, non-sialylated oligosaccharide, it contrasts with:

  • Fucosylated HMOs (e.g., 2′-FL, 35–50% of HMOs): Feature α1-2/3/4-fucose linkages.
  • Sialylated HMOs (e.g., 3′-SL, 12–14% of HMOs): Terminate in N-acetylneuraminic acid [2] [4].

  • Biological Implications:The absence of fucose/sialic acid limits its role in pathogen anti-adhesion but supports Bifidobacterium growth via β-galactosidase digestion. Its N-acetyllactosamine repeats mimic host glycoconjugates, potentially modulating immune cell signaling [2] [7].

Table 2: Comparative Structural Features of Major HMOs

HMOCore StructureLinkage VariationsRelative Abundance (g/L)
Galacto-N-neopentaoseGalβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3GalLinear β(1-3)/β(1-4) chains<0.5 (estimated)
2′-FLFucα1-2Galβ1-4Glcα1-2-fucosylation2.56 ± 0.054
LNTGalβ1-3GlcNAcβ1-3Galβ1-4Glcβ(1-3) linkage0.82 ± 0.0057
LNnTGalβ1-4GlcNAcβ1-3Galβ1-4Glcβ(1-4)Galβ1-4GlcNAc unitVariable

Geographical variations influence HMO profiles: Asian populations exhibit higher LSTc but lower FDSLNH than Caucasians [4]. Though quantitative data for Galacto-N-neopentaose across populations is limited, its structure aligns with HMOs supporting gut microbiota symbiosis [4] [7].

Advanced Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis confirms Galacto-N-neopentaose’s structure through anomeric proton signatures:

  • Galactose residues: δ 4.45–4.50 ppm (β-configuration, J1,2 ≈ 7–8 Hz) [3] [10].
  • GlcNAc residues: δ 4.60–4.70 ppm (β-linkages) and N-acetyl methyl groups at δ 2.05 ppm [6] [10].Coupling constants (JH1,H2 > 8 Hz) verify β-glycosidic bonds, while chemical shifts >δ 4.4 ppm distinguish them from α-anomers (δ 5.0–5.5 ppm) [3] [8].

Table 3: Key ¹H NMR Chemical Shifts for Galacto-N-neopentaose

ResidueAnomeric Proton (δ ppm)Characteristic Peaks (δ ppm)Coupling Patterns
Terminal Gal4.483.65 (H-4), 3.52 (H-3)Doublet (J=7.8 Hz)
Internal Gal (β1-4)4.463.92 (H-4), 3.68 (H-2)Doublet (J=8.0 Hz)
GlcNAc (β1-3)4.622.05 (NAc), 3.78 (H-3)Doublet (J=8.2 Hz)

Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode shows [M-H]⁻ ions at m/z 909.8, aligning with the molecular weight (910.82 g/mol). Tandem MS/MS fragments reveal cleavage at β(1-3) linkages, yielding signature ions at m/z 366 (Galβ1-4GlcNAc⁻) and m/z 528 (Galβ1-4GlcNAcβ1-3Gal⁻) [6] [10].

Infrared (IR) Spectroscopy:Key absorptions include:

  • O-H/N-H stretch: 3200–3400 cm⁻¹
  • C=O stretch (amide): 1640–1650 cm⁻¹ (N-acetyl groups)
  • C-O-C asymmetrical stretch: 1150–1070 cm⁻¹ (glycosidic bonds) [6].

Synthetic variants (e.g., terminal alkyne-conjugated Galacto-N-neopentaose, m/z 1062.03) show modified IR peaks at 2100–2150 cm⁻¹ (C≡C stretch) [6]. Purity (>90%) is validated by integrated ¹H NMR peak intensities and LC-MS chromatograms [10].

Properties

Product Name

Galacto-N-neoPentaose

Molecular Formula

C18H32O16

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Gal

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.